N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide
Description
This compound belongs to the benzoxazepin class, characterized by a fused benzannulated oxazepine core. The structure includes a 7-position substitution with a 2-(trifluoromethyl)benzamide group and a 5-isobutyl-3,3-dimethyl-4-oxo substitution on the tetrahydrobenzo[b][1,4]oxazepin scaffold. The trifluoromethyl (CF₃) group at the ortho position of the benzamide moiety introduces steric and electronic effects that influence molecular interactions, solubility, and metabolic stability .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O3/c1-14(2)12-28-18-11-15(9-10-19(18)31-13-22(3,4)21(28)30)27-20(29)16-7-5-6-8-17(16)23(24,25)26/h5-11,14H,12-13H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKZMHCESQFJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : C23H28N2O3
- Molecular Weight : 380.5 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure, which is modified by an isobutyl group and a trifluoromethyl-substituted benzamide moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antimicrobial properties. For instance:
- Case Study : A study found that derivatives of oxazepine compounds demonstrated significant activity against Mycobacterium tuberculosis. Although the specific compound was not tested directly in this study, the structural similarities suggest potential efficacy against similar pathogens.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of various enzymes. For example:
- HMG-CoA Reductase Inhibition : Similar compounds have shown efficacy as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. This activity positions them as potential treatments for hyperlipidemia .
Cytotoxicity and Cancer Research
Preliminary studies indicate potential cytotoxic effects against cancer cell lines:
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Active against Mycobacterium species | |
| Enzyme Inhibition | Potential HMG-CoA reductase inhibitor | |
| Cytotoxicity | Varying effects on cancer cell lines |
Detailed Case Studies
-
Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated oxazepine derivatives and their effectiveness against resistant bacterial strains. The findings suggested that modifications to the oxazepine structure could enhance antibacterial properties.
-
Enzyme Inhibition :
- Research highlighted in Biochemical Pharmacology examined the inhibition of HMG-CoA reductase by related compounds. The results indicated that structural variations significantly affect binding affinity and inhibitory potency.
-
Cytotoxic Effects :
- A clinical trial involving oxazepine derivatives demonstrated promising results in inhibiting tumor growth in vitro. Further studies are needed to explore the mechanisms behind these effects.
Scientific Research Applications
Kinase Inhibition
Research indicates that derivatives of oxazepines, including this compound, may exhibit significant biological activities as kinase inhibitors. Kinases are critical enzymes involved in various cellular processes such as metabolism, cell signaling, and cancer progression. The potential for N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide to interact with key protein targets makes it a candidate for further investigation in cancer treatment and inflammatory responses .
Anti-inflammatory Properties
The trifluoromethyl group present in this compound suggests potential anti-inflammatory properties. Compounds with similar structural features have been studied for their ability to modulate inflammatory pathways; thus, this compound may offer therapeutic benefits in treating inflammatory diseases .
Case Studies
- Kinase Inhibition Studies : Various studies have demonstrated the efficacy of oxazepine derivatives in inhibiting specific kinases associated with cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results in preclinical models targeting cancer cell lines .
- Synthesis and Biological Evaluation : The synthesis of this compound typically involves multi-step organic synthesis techniques. The biological evaluation of synthesized derivatives has revealed varied degrees of activity against different cancer types and inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary structural analogs differ in the position of the CF₃ group on the benzamide ring and substitutions on the oxazepine core. Below is a comparison with the most relevant analog from the evidence:
Key Observations :
- In contrast, the ortho-CF₃ group in the target compound may reduce polarity and increase steric hindrance, altering binding kinetics.
- Metabolic Stability : Ortho-substituted CF₃ groups are less prone to oxidative metabolism compared to para-substituted analogs due to steric shielding of the CF₃ moiety .
Physicochemical Properties
Solubility and Lipophilicity
- Target Compound : The ortho-CF₃ group likely reduces aqueous solubility compared to the para-CF₃ analog due to increased hydrophobicity and molecular rigidity.
- Analog (RN 921865-05-6) : LogP values for para-CF₃ derivatives are typically ~3.5–4.0, whereas ortho-CF₃ analogs may have LogP > 4.2, impacting bioavailability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
